molecular formula C9H8O2 B177791 2H-Chromen-2-ol CAS No. 116485-96-2

2H-Chromen-2-ol

Cat. No. B177791
M. Wt: 148.16 g/mol
InChI Key: SERVTOXIOYSDQO-UHFFFAOYSA-N
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Patent
US05217992

Procedure details

The above oil is very oxidatively unstable and was immediately dissolved in about 200 ml of benzene containing p-toluenesulfonic acid monohydrate (500 mg, 2.63 mmole). The benzene solution was heated for about 2 hours under reflux with water removal facilitated by a Dean-Stark apparatus. The cooled benzene mixture was washed with aqueous NaHCO3, dried (brine, MgSO4) and stripped in vacuo to give crude [12a] isolated as a dark gum (4.86 g).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[OH2:13].[CH:14]1[CH:19]=CC=CC=1>>[O:1]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH:12]=[CH:14][CH:19]1[OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cooled benzene mixture was washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (brine, MgSO4)

Outcomes

Product
Name
Type
product
Smiles
O1C(C=CC2=C1C=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.